Phosphorus(1+), iodide, (T-4)-

Description

Historical Development and Evolution of Phosphorus-Containing Onium Salts

The study of phosphorus-containing onium salts dates back to the discovery of the parent phosphonium (B103445) ion, PH₄⁺, which is found in salts like phosphonium iodide (PH₄I). wikipedia.orgchemeurope.com While salts of the simple PH₄⁺ cation are not frequently encountered, they are important intermediates in industrial processes, such as the synthesis of tetrakis(hydroxymethyl)phosphonium (B1206150) chloride. wikipedia.org

The field evolved with the synthesis of organophosphonium salts, which are primarily produced through two main routes: the protonation of phosphines and the alkylation of organophosphines. wikipedia.org The basicity of phosphines, and thus the ease of protonation, follows predictable trends, with alkylphosphines being more basic than their aryl counterparts. wikipedia.org

A significant milestone in the synthesis of phosphonium salts was the development of the Michaelis–Arbuzov reaction. This reaction involves the treatment of a trivalent phosphorus ester with an alkyl halide, typically an alkyl iodide, to form a pentavalent phosphorus species. wikipedia.org Another classic method involves the reaction of a phosphine (B1218219), such as triphenylphosphine (B44618), with an alkyl halide in what is an SN2 reaction. youtube.com This method is effective for producing a wide range of phosphonium salts from primary and some secondary alkyl halides. chemeurope.comyoutube.com

More recently, in 2018, a novel approach was developed for the synthesis of quaternary phosphonium salts (QPS) that utilizes phosphine oxides as the electrophilic component and Grignard reagents as the nucleophiles, proceeding through a chlorophosphonium salt intermediate. rsc.org This method overcomes some of the kinetic limitations and substrate availability issues associated with traditional methods that rely on nucleophilic phosphorus compounds. rsc.org

Significance of Quaternary Phosphonium Cations in Organic and Materials Chemistry

Quaternary phosphonium cations are integral to various fields of chemistry due to their stability and versatility. ontosight.ai Compared to their nitrogen-based counterparts, quaternary ammonium (B1175870) salts, phosphonium salts generally exhibit greater thermal stability and are more active in neutral or acidic conditions, although they are less stable under alkaline conditions. taylorandfrancis.com

In organic synthesis , one of the most celebrated applications of phosphonium salts is in the preparation of Wittig reagents. wikipedia.orgontosight.ai These ylides, formed by the deprotonation of a phosphonium salt, are crucial for the Wittig reaction, a powerful method for synthesizing alkenes with a high degree of control over stereochemistry. chemeurope.comontosight.ai Quaternary phosphonium salts also serve as efficient phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. wikipedia.orgtaylorandfrancis.com Their applications extend to organocatalysis and, more recently, as radical alkylating agents under photoinduced conditions. rsc.orgchinesechemsoc.org

In materials chemistry , phosphonium salts have found a wide array of applications. They are used in the production of flame-retardant and crease-resistant finishes for textiles. wikipedia.org As ionic liquids, phosphonium-based materials are utilized for their unique properties in catalysis, electrochemistry, and the synthesis of nanomaterials. taylorandfrancis.com Furthermore, quaternary phosphonium compounds (QPCs) are being extensively researched as next-generation antimicrobial agents and disinfectants, showing promise in combating resistance to traditional quaternary ammonium compounds (QACs). nih.govnih.gov

Table 1: Applications of Quaternary Phosphonium Cations

| Field | Application | Description |

|---|---|---|

| Organic Chemistry | Wittig Reagent Precursors | Formation of phosphorus ylides for the synthesis of alkenes. wikipedia.orgchemeurope.comontosight.ai |

| Phase-Transfer Catalysts | Accelerate reactions between reactants in different phases. wikipedia.orgtaylorandfrancis.com | |

| Organocatalysis | Used as catalysts in various organic transformations. rsc.org | |

| Radical Alkylating Agents | Generation of alkyl radicals for C-C bond formation. chinesechemsoc.org | |

| Materials Chemistry | Textile Finishes | Provide flame-retardant and crease-resistant properties to fabrics. wikipedia.org |

| Ionic Liquids | Serve as solvents and catalysts with unique electrochemical properties. taylorandfrancis.com | |

| Flame Retardants | Incorporated into polymers like ABS and polyolefins. taylorandfrancis.com | |

| Antimicrobial Agents | Act as disinfectants with potential to overcome microbial resistance. nih.govnih.gov |

Overview of the Role of Iodide Counterions in Phosphonium Salt Chemistry

The iodide anion plays a multifaceted role in the chemistry of phosphonium salts, extending beyond simply balancing the positive charge of the phosphonium cation. ontosight.ai The parent phosphonium salt itself is phosphonium iodide. wikipedia.orgchemeurope.com

In synthetic applications, iodide's properties as both a good nucleophile and an excellent leaving group are leveraged. stackexchange.com For instance, in the synthesis of phosphonium salts from alkyl bromides and triphenylphosphine, the addition of a catalytic amount of an iodide salt can significantly accelerate the reaction. The iodide ion first displaces the bromide from the alkyl substrate in a rapid equilibrium. The resulting alkyl iodide is then more readily attacked by the weakly nucleophilic triphenylphosphine because iodide is a much better leaving group than bromide. stackexchange.com This catalytic cycle regenerates the iodide ion, allowing a small amount to facilitate the entire reaction. stackexchange.com

Alkyl iodides are also the preferred alkylating agents in the Michaelis-Arbuzov reaction for forming certain organophosphorus compounds. wikipedia.org Furthermore, recent studies have shown that the interaction between a phosphonium cation and an iodide counterion can be exploited in photochemistry. Phosphonium iodide salts can form photoactive charge-transfer complexes. Upon irradiation with light, these complexes can undergo single electron transfer to generate alkyl radicals, which can then be used in various synthetic transformations. chinesechemsoc.org In a different context, phosphorane-derived iodonium (B1229267) salts can react with iodide anions to selectively form α-functionalized phosphonium ylides, which are valuable intermediates for subsequent reactions like the Wittig olefination. nih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

73790-35-9 |

|---|---|

Molecular Formula |

C21H32IN2P |

Molecular Weight |

470.4 g/mol |

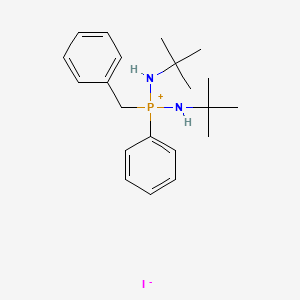

IUPAC Name |

benzyl-bis(tert-butylamino)-phenylphosphanium;iodide |

InChI |

InChI=1S/C21H32N2P.HI/c1-20(2,3)22-24(23-21(4,5)6,19-15-11-8-12-16-19)17-18-13-9-7-10-14-18;/h7-16,22-23H,17H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

WXCUATIXRGTONU-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)N[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)NC(C)(C)C.[I-] |

Origin of Product |

United States |

Synthetic Methodologies for Tetrahedral Phosphonium Iodides

Quaternization Reactions of Tertiary Phosphines with Alkyl/Aryl Halides

The most fundamental and widely employed method for synthesizing phosphonium (B103445) iodides is the quaternization of tertiary phosphines with alkyl or aryl halides. ontosight.aiwikipedia.org This reaction, analogous to the Menshutkin reaction for amines, involves the nucleophilic attack of the phosphorus atom's lone pair on the electrophilic carbon of the halide. wikipedia.orgyoutube.com The process is a classic SN2 reaction, typically performed by dissolving the tertiary phosphine (B1218219) and the alkyl halide in a non-polar solvent like benzene (B151609) or toluene. youtube.com Upon heating, the phosphonium salt precipitates and can be isolated by filtration. youtube.com

For instance, the reaction of triphenylphosphine (B44618) with methyl iodide yields triphenylmethylphosphonium iodide, a commonly used phosphonium salt. ontosight.ai While primary alkyl halides are excellent substrates for this reaction, secondary halides can also be used, though the reactions may be slower. youtube.com

| Tertiary Phosphine | Alkyl/Aryl Halide | Phosphonium Iodide Product |

| Triphenylphosphine | Methyl Iodide | Triphenylmethylphosphonium Iodide |

| Triethylphosphine | Ethyl Iodide | Tetraethylphosphonium Iodide |

| Tributylphosphine | Benzyl (B1604629) Bromide | Tributyl(benzyl)phosphonium Bromide |

Influence of Steric and Electronic Factors on Reaction Efficiency

The efficiency of the quaternization reaction is significantly influenced by both steric and electronic factors pertaining to the tertiary phosphine and the organic halide.

Steric Effects: The rate of the SN2 reaction is sensitive to steric hindrance around the phosphorus atom and the electrophilic carbon. units.it Increasing the bulk of the substituents on the phosphine can impede the approach of the alkyl halide, thereby slowing down the reaction. nih.gov For example, the reaction of tri-n-butylphosphine is generally faster than that of the more sterically hindered tri-tert-butylphosphine. nih.gov Similarly, the reactivity of alkyl halides follows the order methyl > primary > secondary, consistent with the accessibility of the α-carbon. youtube.commasterorganicchemistry.com

Electronic Effects: The nucleophilicity of the phosphine and the electrophilicity of the halide are key electronic determinants. Electron-donating groups on the phosphine enhance its nucleophilicity by increasing the electron density on the phosphorus atom, thus accelerating the reaction. manchester.ac.ukmanchester.ac.uk Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction. manchester.ac.uk For the alkyl halide, the nature of the leaving group is crucial. Alkyl iodides are the most reactive, followed by bromides and then chlorides, reflecting the leaving group ability (I⁻ > Br⁻ > Cl⁻). wikipedia.org

A quantitative understanding of these effects can be gained by examining parameters such as the phosphine's pKa and the Tolman electronic parameter (TEP), which correlates with the C-O stretching frequency in Ni(CO)₃(phosphine) complexes. manchester.ac.ukacs.org

| Phosphine | Steric Factor (Cone Angle) | Electronic Factor (pKa) | Relative Reactivity |

| Trimethylphosphine | 118° | 8.65 | High |

| Triethylphosphine | 132° | 8.69 | Moderate |

| Triphenylphosphine | 145° | 2.73 | Low |

| Tri-tert-butylphosphine | 182° | 11.4 | Very Low |

Catalyst-Assisted Quaternization Approaches

To overcome the limitations of slow reactions, particularly with less reactive aryl halides, catalyst-assisted methods have been developed. Transition metal catalysts, such as those based on nickel and palladium, have proven effective in facilitating the synthesis of tetraarylphosphonium salts. researchgate.net

Nickel-catalyzed cross-coupling reactions between aryl halides (iodides, bromides, chlorides) or triflates and triphenylphosphine can generate tetraarylphosphonium salts in high yields. researchgate.net These reactions often tolerate a wide range of functional groups, including alcohols, amides, and ketones. researchgate.net Similarly, palladium catalysts can be employed for the arylation of phosphines. researchgate.net

In some cases, iodide itself can act as a nucleophilic catalyst. For example, the reaction of a tertiary phosphine with benzyl bromide can be significantly accelerated by the addition of a catalytic amount of lithium iodide. stackexchange.com The more nucleophilic iodide ion first displaces the bromide from the benzyl group, forming benzyl iodide. The iodide is then displaced by the less nucleophilic phosphine, regenerating the iodide catalyst in the process. stackexchange.com

More recently, visible-light-driven photocatalysis has emerged as a powerful tool for phosphonium salt synthesis. uni-regensburg.de These methods can operate under mild conditions and often utilize inexpensive and abundant catalysts. For instance, the arylation of phosphines with aryl iodides can be achieved using an iridium-based photocatalyst under blue light irradiation. uni-regensburg.de

Ligand Exchange and Functionalization Strategies on Pre-formed Phosphonium Cations

Beyond the direct quaternization of phosphines, tetrahedral phosphonium iodides can be synthesized or modified through reactions on pre-formed phosphonium cations. These strategies offer pathways to more complex and functionalized phosphonium salts that may be difficult to access directly.

Ligand Exchange: In certain cases, a ligand on a phosphonium cation can be exchanged for another. For example, research has shown that the analogous 2,3-diphosphino-1,4-diarsonium dication can be accessed from a 2,3-diphosphino-1,4-distibonium cation via a ligand exchange reaction. nih.gov While less common for simple tetralkyl/aryl phosphonium iodides, this principle can be applied in more complex systems. The reversible exchange of alkynes on phosphirenium salts, which involves the elimination and re-addition of an alkyne to a transient phosphenium ion, demonstrates the potential for π-ligand exchange on phosphorus cations. acs.org

Functionalization: A more prevalent strategy involves the chemical modification of functional groups already present on the phosphonium salt. This allows for the introduction of new functionalities without altering the core phosphonium structure. For instance, a phosphonium salt bearing a reactive group, such as a hydroxyl or an amino group, on one of its substituents can be further derivatized through standard organic reactions. Recently, phosphonium salts have been shown to act as activating agents for the C-H functionalization of heterocyclic N-oxides, enabling the direct introduction of N, O, and S nucleophiles. nih.gov This highlights the potential for using the phosphonium moiety to direct and facilitate further chemical transformations.

Green Chemistry Approaches in Phosphonium Iodide Synthesis

In line with the growing emphasis on sustainable chemistry, several green methodologies for the synthesis of phosphonium iodides have been developed. rasayanjournal.co.in These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Conditions

A significant advancement in green synthesis is the development of solvent-free reaction conditions. rasayanjournal.co.in Mechanochemistry, specifically high-energy ball-milling, has been successfully employed for the synthesis of phosphonium salts from triphenylphosphine and solid organic bromides. rsc.orgrsc.org These reactions occur at ambient temperature without the need for a solvent, offering advantages such as high selectivity, high yields, and simplified workup procedures. wipo.int In some cases, mechanochemical synthesis can even lead to different product distributions compared to solution-based methods, favoring the thermodynamically more stable product. rsc.org

Another approach involves conducting quaternization reactions either without a solvent or in an environmentally benign solvent like water. mdpi.comgoogle.comgoogle.com For example, the synthesis of certain phosphonium salts can be achieved by reacting a tertiary amine and an alkyl halide in a tubular reactor under pressure, which can be performed without a solvent. google.comgoogle.com

Atom-Economical and Waste-Minimizing Syntheses

Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all atoms from the reactants into the final product. primescholars.com Addition reactions, such as the quaternization of phosphines, are inherently atom-economical as all atoms of the phosphine and the alkyl halide are incorporated into the phosphonium salt product.

Further greening of phosphonium iodide synthesis can be achieved through catalyst-based approaches that minimize waste. For example, visible-light-induced cyclization of aryl phosphines in the presence of air and a protonic acid offers a transition-metal-free and highly atom-economical route to π-conjugated phosphonium salts. chemrxiv.org This method avoids the use of stoichiometric reagents and generates minimal waste.

Table of Compound Names

| Common Name | IUPAC Name |

| Triphenylphosphine | Triphenylphosphane |

| Methyl Iodide | Iodomethane |

| Triphenylmethylphosphonium Iodide | Methyl(triphenyl)phosphonium iodide |

| Triethylphosphine | Triethylphosphane |

| Ethyl Iodide | Iodoethane |

| Tetraethylphosphonium Iodide | Tetraethylphosphonium iodide |

| Tributylphosphine | Tributylphosphane |

| Benzyl Bromide | (Bromomethyl)benzene |

| Tributyl(benzyl)phosphonium Bromide | Benzyl(tributyl)phosphonium bromide |

| Tri-tert-butylphosphine | Tri-tert-butylphosphane |

| Lithium Iodide | Lithium iodide |

| Benzyl Iodide | (Iodomethyl)benzene |

| α-Alkoxymethylphosphonium Iodides | (Alkoxymethyl)phosphonium iodides |

| PPh₃/I₂ | Triphenylphosphine/Iodine |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic Framework Characterization

NMR spectroscopy is a powerful tool for probing the structure of phosphonium (B103445) salts in solution. wikipedia.org While solid-state NMR data for phosphonium iodide is not extensively detailed in readily available literature, the principles of NMR spectroscopy for analogous phosphonium compounds provide a clear framework for what such an analysis would reveal.

Phosphorus-31 NMR is particularly informative for studying phosphorus-containing compounds due to the 100% natural abundance and spin-1/2 nucleus of the ³¹P isotope, which generally leads to sharp and easily interpretable spectra. wikipedia.orgmdpi.com The chemical shift in ³¹P NMR is highly sensitive to the electronic environment around the phosphorus atom. acs.org For a tetrahedral phosphonium cation like that in phosphonium iodide, the phosphorus atom is in a +1 oxidation state and is bonded to four hydrogen atoms. The chemical shift for quaternary phosphonium salts typically appears in a characteristic downfield region relative to the standard 85% phosphoric acid reference. wikipedia.orgcdnsciencepub.com Upon formation of the phosphonium salt from its parent phosphine (B1218219), a significant downfield shift is expected, indicating the change in the electronic environment of the phosphorus nucleus. cdnsciencepub.com

General Characteristics of ³¹P NMR for Phosphonium Salts:

| Feature | Description |

|---|---|

| Chemical Shift | Generally observed downfield, influenced by the nature of the substituents. acs.orgacs.org |

| Coupling | One-bond ¹J(P,H) coupling would be expected to be a dominant feature in the proton-coupled spectrum of [PH₄]⁺. wikipedia.org |

| Sensitivity | The high natural abundance and gyromagnetic ratio of ³¹P make it a highly sensitive nucleus for NMR studies. wikipedia.orgmdpi.com |

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for characterizing the organic ligands attached to the phosphorus atom. cdnsciencepub.comnih.gov In the specific case of phosphonium iodide ([PH₄]⁺I⁻), there are no organic ligands, so ¹³C NMR is not applicable.

However, ¹H NMR spectroscopy provides valuable information. The protons attached to the phosphorus atom would exhibit a signal that is split into a doublet due to coupling with the phosphorus-31 nucleus (¹J(P,H)). cdnsciencepub.com The chemical shift of these protons is influenced by the electronegativity of the phosphorus atom and the nature of the counter-ion. nih.gov Studies on other phosphonium salts have shown that anion-cation interactions, such as hydrogen bonding, can significantly affect the chemical shifts of the protons on the cation. nih.govresearchgate.net For phosphonium iodide, the interaction between the acidic P-H protons and the iodide anion would be expected to influence the proton chemical shift.

Expected ¹H NMR Features for the [PH₄]⁺ Cation:

| Feature | Expected Observation |

|---|---|

| Signal | A single resonance for the four equivalent protons. |

| Multiplicity | A doublet due to ¹J(P,H) coupling. cdnsciencepub.com |

| Chemical Shift | Influenced by the deshielding effect of the positive charge and interaction with the iodide anion. nih.gov |

Vibrational Spectroscopy (IR, Raman) for Bonding and Conformational Studies

Infrared (IR) and Raman spectroscopy are used to investigate the vibrational modes of the phosphonium cation and the lattice vibrations of the solid compound. aip.org These techniques provide insight into the bonding strength, symmetry of the cation, and intermolecular forces. rsc.org

The infrared and Raman spectra of polycrystalline phosphonium iodide (PH₄I) have been recorded at various temperatures. aip.org The spectra reveal distinct bands corresponding to the internal vibrational modes of the tetrahedral [PH₄]⁺ cation, as well as external modes related to the motion of the cation and anion in the crystal lattice (librational and translational modes).

Vibrational Frequencies for Phosphonium Iodide (PH₄I):

| Vibrational Mode | Frequency (cm⁻¹) (Raman at 23°C) | Frequency (cm⁻¹) (Infrared at -170°C) |

|---|---|---|

| Internal Fundamentals | Observed | Not all observed |

| Librational Modes | Assigned | Assigned |

| Translational Motions | Assigned | Assigned |

Data sourced from Durig, Antion, and Baglin (1969). aip.org

The observation of specific librational (rotational oscillation) frequencies in the far-infrared and Raman spectra has allowed for the calculation of the energy barrier to rotation for the phosphonium ion within the crystal lattice. aip.org For PH₄I, the barrier to reorientation of the PH₄⁺ ions was calculated to be 6.4 kcal/mole. aip.org A predicted librational frequency of 246 cm⁻¹ was derived from thermal motion parameters in a diffraction study, which compares reasonably well with the experimentally observed value of 335 cm⁻¹ from neutron inelastic scattering. aip.org

X-ray Diffraction (XRD) and Neutron Diffraction for Solid-State Structure Determination

X-ray and neutron diffraction are the definitive methods for determining the three-dimensional structure of crystalline solids, providing precise atomic coordinates and details about bond lengths, bond angles, and intermolecular interactions.

A single-crystal neutron diffraction study of phosphonium iodide has confirmed the tetrahedral geometry of the [PH₄]⁺ cation. aip.org The study provided an accurate determination of the P-H bond length. The crystal structure is tetragonal and is similar to that of phosphonium bromide (PH₄Br). aip.orgaip.org

Crystallographic Data for Phosphonium Iodide (PH₄I):

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Tetragonal | aip.orgaip.org |

Neutron diffraction studies have been crucial in elucidating the nature of the interactions between the phosphonium cation and the iodide anion. aip.org The study confirmed the presence of weak P-H···I hydrogen bonds. aip.org In the crystal lattice, each iodide ion is surrounded by four hydrogen atoms at a hydrogen-bond distance and four others at a normal van der Waals contact distance. aip.org The orientation of the P-H bonds of the phosphonium ions is directed towards the four next-nearest-neighbor iodide ions. aip.org

Intermolecular Interaction Data for Phosphonium Iodide (PH₄I):

| Parameter | Value | Source |

|---|---|---|

| P-H···I Hydrogen Bond Distance | 2.87 Å | aip.org |

| H···I van der Waals Contact Distance | 3.35 Å | aip.org |

Mechanistic Investigations of Chemical Reactivity

Role as Phase-Transfer Catalysts in Organic Transformationsepa.govresearchgate.nettandfonline.com

Phosphonium (B103445) salts, including Phosphorus(1+), iodide, (T-4)-, are increasingly recognized for their efficacy as phase-transfer catalysts (PTC), facilitating reactions between reactants located in different immiscible phases. epa.govnih.gov This catalytic approach is a cornerstone of green chemistry, often allowing for the use of environmentally benign solvents and reagents. researchgate.net The fundamental principle of phase-transfer catalysis involves the catalyst's ability to transport a reactant from one phase (e.g., aqueous) to another (e.g., organic), where the reaction occurs. researchgate.net

Interfacial Phenomena and Mass Transfer Kinetics

The mechanism of phase-transfer catalysis, as first proposed by Starks, involves the quaternary ammonium (B1175870) or phosphonium salt dissolving in the aqueous phase and exchanging its anion with a reactant anion. researchgate.net This newly formed ion pair, possessing lipophilic characteristics, can then traverse the liquid-liquid interface and diffuse into the organic phase. researchgate.net The rate of reaction is influenced by the kinetics of this mass transfer across the interface. The efficiency of the catalyst is dependent on its ability to facilitate this transfer, which is governed by factors such as the lipophilicity of the cation and the nature of the anion.

Ion-Pairing and Hydrogen-Bonding Activation Mechanisms

In addition to the classical extraction mechanism, a secondary mechanism involving nonstoichiometric hydrogen-bonded complexes between the substrate and the anion of the phosphonium ion pair has been observed. researchgate.net Ion-pairing interactions, the electrostatic attraction between oppositely charged ions, are fundamental to the catalytic process and can be leveraged to control selectivity in chemical reactions. nih.gov The strength of this interaction is influenced by the dielectric constant of the medium. nih.gov

Recent studies have highlighted the role of bifunctional phosphonium salt catalysts, particularly those with hydroxyl functionalities. These catalysts can activate epoxides for CO2 fixation through hydrogen bonding, which facilitates the ring-opening step. nih.gov Density Functional Theory (DFT) calculations have confirmed this activation mechanism, explaining the high efficiency of certain phenol-based phosphonium iodide catalysts. nih.gov The energy barrier for this ring-opening is significantly lower for iodide salts compared to bromide salts, underscoring the importance of the counterion. nih.gov

Applications in Wittig-type Reactions and Related Olefination Processesyoutube.compitt.edu

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes through the use of a phosphonium ylide, also known as a Wittig reagent. wikipedia.orglibretexts.org Phosphorus(1+), iodide, (T-4)- serves as a precursor to these crucial ylides.

Generation and Reactivity of Phosphonium Ylidespitt.eduresearchgate.net

Phosphonium ylides are typically generated by the deprotonation of a corresponding phosphonium salt. youtube.com The synthesis of the phosphonium salt itself usually involves an SN2 reaction between a trialkyl phosphine (B1218219) and an alkyl halide. libretexts.org The choice of base for the deprotonation step depends on the nature of the substituents on the carbon adjacent to the phosphorus atom. youtube.com For simple alkyl groups, a strong base like butyllithium (B86547) is required. youtube.com However, if electron-withdrawing groups are present, which increase the acidity of the alpha-protons, weaker bases such as sodium hydroxide (B78521) or alkoxides can be employed. youtube.com

Phosphonium ylides are best understood as a resonance hybrid of two forms: a zwitterionic form with a positive charge on phosphorus and a negative charge on the adjacent carbon, and a neutral form with a carbon-phosphorus double bond (a phosphorane). youtube.comlibretexts.org The ylide form highlights the nucleophilic character of the carbanion. libretexts.org

Stereochemical Control and Mechanism Studies

The stereochemical outcome of the Wittig reaction, yielding either the (Z)- or (E)-alkene, is a subject of extensive research and is influenced by the nature of the ylide and the reaction conditions. wikipedia.orgucc.ie Unstabilized ylides, where the group attached to the carbanion is an alkyl group, generally lead to the (Z)-alkene with moderate to high selectivity. organic-chemistry.org Conversely, stabilized ylides, which contain an electron-withdrawing group like an ester or ketone, predominantly form the (E)-alkene. organic-chemistry.org The presence of lithium salts can also significantly impact the stereochemical outcome. wikipedia.org

Mechanistic studies suggest that under lithium-salt-free conditions, the reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgucc.ie The stereochemistry of the final alkene is determined by the kinetically controlled addition of the ylide to the carbonyl. wikipedia.org The driving force for the reaction is the formation of the highly stable phosphine oxide byproduct. organic-chemistry.org

| Ylide Type | Substituent on Carbanion | Predominant Alkene Isomer |

| Unstabilized | Alkyl | (Z)-alkene organic-chemistry.org |

| Stabilized | Ester, Ketone | (E)-alkene organic-chemistry.org |

| Semistabilized | Aryl | Poor (E)/(Z) selectivity wikipedia.org |

Electrophilic Activation and Substitution Reactions in Organic Synthesisyoutube.comwikipedia.org

Phosphorus(1+), iodide, (T-4)- and related phosphonium compounds can participate in electrophilic activation and substitution reactions. The phosphorus center can be subject to electrophilic attack, leading to a variety of transformations.

Recent research has demonstrated a novel method for the synthesis of nucleoside oligophosphates based on the electrophilic activation of 5'-phosphorothioate nucleotides. rsc.org In this process, an electrophile activates the phosphorothioate (B77711) group, forming a key electrophilic thioester nucleotide intermediate. This intermediate can then be coupled with various phosphate (B84403) reagents. rsc.org

Furthermore, the reactions of bimolecular electrophilic substitution at a phosphorus(III) center, denoted as SE2(P), have been shown to proceed stereospecifically with retention of configuration at the phosphorus atom. researchgate.net This is in contrast to bimolecular nucleophilic substitution (SN2(P)) reactions, which occur with inversion of configuration. researchgate.net This stereochemical control is valuable in the synthesis of chiral organophosphorus compounds. researchgate.net

Single Electron Transfer (SET) Mechanisms in Radical Chemistry

While direct research on the single electron transfer (SET) mechanisms of "Phosphorus(1+), iodide, (T-4)-" or the [PI₄]⁺ cation is not extensively documented, the principles of SET in radical chemistry can be inferred from the behavior of related phosphorus compounds and the fundamental properties of the iodide ion. SET processes are crucial in forming radical intermediates, which then participate in a variety of chemical transformations.

A key aspect of SET mechanisms involving phosphonium salts is the generation of a radical species through the transfer of an electron. In a hypothetical scenario, a suitable electron donor could transfer an electron to the phosphorus cation, leading to a transient, unstable phosphoranyl radical. However, a more common pathway in the chemistry of phosphorus-iodine compounds involves the iodide ion's participation.

Recent studies have shown that visible light photoexcitation of certain enzyme-coenzyme complexes can lead to a single electron transfer. For example, in a binary complex of an ene-reductase with a nicotinamide (B372718) coenzyme analog, photoexcitation of flavin mononucleotide (FMN) induces a one-electron transfer from the coenzyme to FMN. nih.gov This generates a cation radical and an anionic semiquinone, demonstrating the feasibility of photoinduced SET in complex systems. nih.gov Such a process, if applied to a phosphonium iodide salt, could theoretically involve the iodide anion as the electron donor under photochemical conditions.

The reactivity of phosphorus iodides is notably distinct from that of other phosphorus halides. iupac.org Reactions involving phosphorus iodides are often more complex and can proceed through multiple pathways. iupac.org For instance, the hydrolysis of phosphorus triiodide yields a variety of products, indicating a complex reaction mechanism that could involve radical intermediates. iupac.org

In the context of organic synthesis, phosphonium iodide (PH₄I) is recognized as a potent reducing agent. atomistry.com It readily participates in reactions where it is oxidized, which implies a transfer of electrons from the compound. For example, it reacts with oxidizing agents like chlorine water and nitric acid, often with inflammation. atomistry.com This reducing ability is fundamental to potential SET mechanisms.

Research into the reaction of tin(IV) iodide with phosphines has provided insight into halogen transfer and reduction processes. The reaction with tricyclohexylphosphine (B42057) (Cy₃P) yields [Cy₃PI]⁺ salts, indicating a transfer of an iodide from the tin center to the phosphorus atom. rsc.org This process involves both reduction at the tin center and a halogen transfer, highlighting the complex interplay of redox and substitution reactions that can occur. rsc.org

While a detailed, data-rich investigation into the SET mechanisms of the specific [PI₄]⁺I⁻ species is lacking, the established principles of radical chemistry and the observed reactivity of related phosphonium iodides and phosphorus-iodine compounds provide a framework for understanding its potential behavior. The iodide ion's role as both a good nucleophile and a leaving group, combined with the phosphorus center's ability to exist in multiple oxidation states, suggests that SET pathways are plausible under appropriate reaction conditions, such as in the presence of strong reducing agents, oxidizing agents, or photochemical stimulation.

Applications in Catalysis and Advanced Organic Synthesis

Organocatalysis and Ligand Design in Asymmetric Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful field in green and sustainable chemistry. tcichemicals.comrsc.org Within this area, phosphonium (B103445) salts, particularly chiral variants, have been developed as highly effective catalysts for asymmetric transformations, where the selective formation of one enantiomer of a chiral product is desired. rsc.org

Chiral phosphonium salts are widely employed as phase-transfer catalysts, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic layer). rsc.orgresearchgate.net This methodology is recognized as a powerful and environmentally benign approach in both academic and industrial settings. rsc.org The design of these catalysts often involves attaching chiral substituents to the phosphorus atom, creating a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.

These catalysts have proven effective in a variety of asymmetric reactions, including:

Alkylation and Michael Additions : Chiral phosphonium salts can direct the addition of nucleophiles to electrophiles, creating new carbon-carbon bonds with high enantioselectivity. magtech.com.cnrsc.org For instance, amino acid and dipeptide-derived phosphonium salts have been used to control the transition state in Michael addition reactions, with the ability to switch the resulting product's configuration by fine-tuning the catalyst's hydrogen-bonding interactions. rsc.org

Henry (Nitroaldol) Reactions : The reaction between a nitroalkane and an aldehyde to form a β-nitro alcohol can be rendered highly enantioselective using chiral P-spiro tetraaminophosphonium salt catalysts. magtech.com.cn

Mannich and Aldol Reactions : These fundamental carbon-carbon bond-forming reactions can be catalyzed by chiral phosphonium salts to produce chiral β-amino ketones and β-hydroxy ketones, respectively. magtech.com.cn

Hydrophosphonylation and Amination Reactions : The addition of H-phosphonates to aldehydes and the amination of β-keto esters have also been successfully achieved with high enantioselectivity using these catalysts. magtech.com.cn

The efficacy of these chiral salts stems from their ability to form tight, stereochemically defined ion pairs with the reactive species, guiding the approach of the substrate and ensuring the preferential formation of one enantiomer. nih.gov

A significant advancement in phosphonium salt catalysis is the design of bifunctional catalysts. These molecules contain both the phosphonium core and another functional group that works in synergy to promote a chemical reaction. tcichemicals.commdpi.com A common strategy involves incorporating a hydroxyl group onto one of the aryl substituents of a tetraarylphosphonium salt. tcichemicals.com

In this design, the catalyst possesses two distinct active sites:

A Nucleophilic Site : The iodide anion (I⁻) associated with the phosphonium cation acts as a nucleophile.

A Brønsted Acidic Site : The phenolic hydroxyl group can act as a hydrogen-bond donor. tcichemicals.com

This dual functionality allows the catalyst to activate both reaction partners simultaneously. For example, in the reaction between an epoxide and carbon dioxide, the hydroxyl group can activate the epoxide by hydrogen bonding to its oxygen atom, making it more susceptible to nucleophilic attack by the iodide ion. mdpi.comrsc.org This cooperative activation leads to significantly enhanced catalytic activity, often allowing reactions to proceed under much milder conditions (e.g., lower temperatures and atmospheric pressure of CO₂) than those required for catalysts lacking this bifunctional character. rsc.orgrsc.org The development of chiral versions of these bifunctional catalysts has also enabled their use in the kinetic resolution of epoxides. rsc.org

Table 1: Performance of Bifunctional Tetraarylphosphonium Salt Catalysts in the Cycloaddition of Styrene Oxide and CO₂ tcichemicals.comrsc.orgReaction conditions: Styrene oxide (1a), catalyst (1-15 mol%), CO₂ (1 atm), solvent, temperature, 12-24 h.

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield of Cyclic Carbonate (%) |

| o-hydroxy-TAPS-Br | 1 | 60 | 80 |

| m-hydroxy-TAPS-Br | 1 | 60 | 41 |

| p-hydroxy-TAPS-Br | 1 | 60 | 43 |

| TAPS-Br (no OH) | 1 | 60 | 25 |

| o-hydroxy-TAPS-I | 15 | 120 | 66 |

TAPS = Tetraarylphosphonium Salt. The 'o-', 'm-', and 'p-' prefixes refer to the position of the hydroxyl group on an aryl ring relative to the phosphorus atom.

Synthetic Reagents in Complex Molecule Construction

Beyond their catalytic roles, phosphonium iodides are valuable synthetic reagents for introducing phosphorus into organic molecules and for constructing complex frameworks. ontosight.aiwikipedia.org The parent compound, phosphonium iodide (PH₄I), serves as a convenient and solid source for delivering highly flammable phosphine (B1218219) (PH₃) gas upon reaction with a base. wikipedia.org

Phosphonium iodides are powerful substitution reagents. For instance, they can be used to convert pyrylium (B1242799) salts into phosphinines, which are phosphorus-containing analogues of benzene (B151609), by replacing the oxygen atom in the ring with a phosphorus atom. wikipedia.org This transformation opens avenues to novel heterocyclic compounds with unique electronic properties.

More recent research has demonstrated that dₙ-alkyl phosphonium iodide salts can function as effective radical dₙ-alkylating reagents. chinesechemsoc.org Under blue light irradiation, these salts can form a photoactive complex that undergoes single-electron transfer to generate alkyl radicals. chinesechemsoc.org This method provides a metal-free and photocatalyst-free pathway for the synthesis of deuterated N-heterocycles, which are valuable in drug discovery and mechanistic studies. chinesechemsoc.org

Role in Polymerization Processes and Materials Science

Phosphonium salts are integral to the field of polymer chemistry and materials science. They are used as initiators in polymerization reactions and as building blocks for functional polymers. researchgate.netrsc.org

In the realm of controlled polymerization, phosphonium ylides (derived from phosphonium salts) have been paired with organoaluminum Lewis acids to create highly efficient initiator systems. rsc.org These Lewis pair systems are effective for the living/controlled polymerization of alkyl (meth)acrylates, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity. rsc.org

Furthermore, phosphonium iodide functionalities can be incorporated into polymer backbones to create advanced materials. mdpi.com For example, porous ionic polymers (PIPs) containing phosphonium units have been synthesized. mdpi.com These materials combine the catalytic activity of the phosphonium salt with the robustness and recyclability of a solid support. A bifunctional polymer featuring both phosphonium iodide and hydroxyl groups has been shown to be a highly active and reusable catalyst for the cycloaddition of CO₂ with epoxides. mdpi.com The porous nature and large surface area of these polymeric catalysts enhance their efficiency and facilitate their separation from the reaction mixture. mdpi.com

Emerging Applications in CO₂ Fixation and Sustainable Transformations

The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a critical goal for sustainable chemistry, as it offers a way to utilize an abundant, inexpensive, and non-toxic C1 source while mitigating its environmental impact as a greenhouse gas. rsc.org Phosphonium iodide catalysts, particularly the bifunctional variants, have proven to be exceptionally effective for this purpose. tcichemicals.comrsc.org

The most studied application is the cycloaddition of CO₂ to epoxides to produce cyclic carbonates, which are valuable compounds used as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polycarbonates. mdpi.comrsc.org

The synergistic action of the nucleophilic iodide anion and a hydrogen-bond-donating group (like a hydroxyl) in bifunctional phosphonium salt catalysts dramatically lowers the energy barrier for this reaction. rsc.org This allows the transformation to be carried out efficiently under mild conditions, such as atmospheric pressure (1 atm) of CO₂ and temperatures as low as 60 °C, which is a significant improvement over many traditional catalytic systems that require high pressures and temperatures. mdpi.comrsc.org

The versatility of this catalytic system has been demonstrated for a wide range of epoxides, showcasing its broad applicability. rsc.org Moreover, polymer-supported phosphonium iodide catalysts offer the advantage of being robust and easily recyclable, making the process more economically viable and environmentally friendly. mdpi.com

Table 2: Catalytic Performance of Phosphonium Iodide-Based Catalysts in CO₂ Cycloaddition with Various Epoxides mdpi.comrsc.org

| Epoxide Substrate | Catalyst | Conditions | Yield (%) |

| Styrene Oxide | o-hydroxy-TAPS-Br | 60 °C, 1 atm CO₂, 24h | 80 |

| Propylene Oxide | o-hydroxy-TAPS-Br | 60 °C, 1 atm CO₂, 24h | 92 |

| 1,2-Epoxybutane | o-hydroxy-TAPS-Br | 60 °C, 1 atm CO₂, 24h | 93 |

| Epichlorohydrin | o-hydroxy-TAPS-Br | 60 °C, 1 atm CO₂, 24h | 99 |

| Propylene Oxide | PQPBr-2OH (Polymeric) | 100 °C, 10 atm CO₂, 10h | 99 |

| Epichlorohydrin | PQPBr-2OH (Polymeric) | 100 °C, 10 atm CO₂, 10h | >99 |

Note: While the table includes data for bromide (Br⁻) analogues, the catalytic principle and high reactivity are directly translatable to the corresponding iodide (I⁻) salts, which also serve as excellent nucleophiles.

Theoretical and Computational Studies on Phosphonium Iodide Systems

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the intrinsic properties of phosphonium (B103445) iodide systems at the molecular level. These computational tools allow for the detailed investigation of electronic structure, bonding characteristics, and the prediction of various molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of many-body systems, including phosphonium compounds. By approximating the complex many-electron wavefunction with the much simpler electron density, DFT provides a balance between computational cost and accuracy, making it suitable for a wide range of applications.

DFT calculations have been instrumental in analyzing the bonding in phosphonium derivatives. For example, studies on phosphonium diylides, which can be synthesized from phosphonium iodide precursors, have used DFT to elucidate the nature of the phosphorus-carbon bonds, revealing insights into their partial multiple bond character. Furthermore, DFT is crucial in understanding reaction mechanisms involving phosphonium salts. In the photoinduced synthesis of alkylated heterocycles using dn-alkyl phosphonium iodide salts, DFT calculations were key to understanding the formation of photoactive charge-transfer complexes. chinesechemsoc.org These calculations highlighted the significance of σ-hole interactions in the complex formation between the phosphonium salt and a base. chinesechemsoc.org

The electrostatic potential surface (EPS) of a phosphonium salt, calculated using DFT, can reveal features like the σ-hole along the extension of a C-P bond, which is crucial for understanding intermolecular interactions. chinesechemsoc.org For instance, in a charge-transfer complex between a phosphonium salt and a base like TMG (1,1,3,3-tetramethylguanidine), the P···N distance was found to be shorter than the sum of their van der Waals radii, with a nearly linear C-P-N bond angle, indicating a significant interaction. chinesechemsoc.org

Time-dependent DFT (TD-DFT) is another powerful tool used to study the electronic and photophysical properties of phosphonium-based materials. researchgate.netnih.gov TD-DFT calculations can predict low-energy UV absorption and corresponding light emission, often identifying them as resulting from halide-ligand charge-transfer (XLCT) excited states. researchgate.net

Interactive Table: Selected DFT-Calculated Properties of Phosphonium Systems

| Property | System | Method | Finding | Reference |

| Bonding | Phosphonium diylides | DFT | Analysis of phosphorus-carbon bonds, indicating partial multiple bond character. | |

| Reaction Mechanism | dn-alkyl phosphonium iodide salts + TMG | DFT | Elucidation of photoactive charge-transfer complex formation. | chinesechemsoc.org |

| Intermolecular Interaction | Phosphonium salt 5 + TMG | DFT | P···N distance (3.224 Å) is shorter than the sum of van der Waals radii (3.35 Å). | chinesechemsoc.org |

| Electronic Properties | Zinc iodide complexes with phosphane ligands | TD-DFT | Low-energy UV absorption and light emission result from XLCT excited states. | researchgate.net |

| Photophysical Properties | Cycloplatinated complexes | DFT/TD-DFT | Investigation of ground and excited state geometries and electronic structures. | nih.gov |

Ab Initio and Multireference Methods for Excited States and Reactivity

While DFT is a powerful tool, for systems with significant electron correlation or for describing excited states and complex reaction pathways, more advanced ab initio and multireference methods are often necessary. colorado.edunih.gov These methods, while computationally more demanding, can provide a more accurate description of the electronic wavefunction.

Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and its perturbative corrections (CASPT2, NEVPT2), are essential for studying molecules with multiple electronic configurations of similar energy, which is common in transition states and excited states. numberanalytics.comuni-stuttgart.de These methods involve diagonalizing the Hamiltonian within a subspace of nearly degenerate orbitals, known as the active space, to capture static correlation, followed by perturbative corrections for dynamic correlation. colorado.edu

In the context of phosphonium iodide, these methods are particularly relevant for understanding its reactivity and the photophysical properties of its derivatives. For instance, in a study of a phosphonium iodide featuring thermally activated delayed fluorescence (TADF), photophysical investigations suggested that the iodide ion promotes high intersystem crossing (kISC) and reverse intersystem crossing (kRISC) rates. nih.gov Such processes, which involve transitions between different electronic spin states, are best described by high-level quantum chemical methods that can accurately treat electron correlation and spin-orbit coupling. nih.gov

The development of efficient algorithms like the semistochastic heat bath configuration interaction (SHCI) has expanded the applicability of multireference methods to larger active spaces, enabling near-exact energy calculations for complex systems. colorado.edu

Interactive Table: Applications of Ab Initio and Multireference Methods

| Method | Application | System Type | Key Insight | Reference |

| CASSCF/CASPT2/NEVPT2 | Excited states, reaction pathways | Molecules with strong electron correlation | Accurate description of static and dynamic correlation. | numberanalytics.comuni-stuttgart.de |

| Photophysical Studies | Thermally Activated Delayed Fluorescence | Butyl(2-[2-(dimethylamino)phenyl]phenyl)diphenylphosphonium iodide (C4-I) | Iodide incorporation leads to high kISC and kRISC rates, enabling near-pure TADF emission. | nih.gov |

| SHCI | Near-exact energy calculations | Systems with large active spaces | Overcomes limitations of traditional multireference methods. | colorado.edu |

| MRCI | Ground and excited states | Complex molecular systems | Provides a balanced description of electron correlation. | wikipedia.org |

Reaction Pathway Modeling and Transition State Theory for Mechanistic Understanding

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Reaction pathway modeling, often coupled with Transition State Theory (TST), provides a theoretical framework for elucidating the step-by-step process of a reaction and for calculating its rate. wikipedia.orglibretexts.org

TST posits that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state or activated complex. wikipedia.orglibretexts.org The rate of the reaction is then determined by the concentration of this activated complex and the frequency with which it converts to products. wikipedia.org

Computational methods can be used to locate the transition state on the potential energy surface and to calculate its energy, which corresponds to the activation energy of the reaction. For example, in the photoinduced synthesis of d-alkylated N-heterocycles, DFT calculations were used to model the reaction pathway. chinesechemsoc.org The calculations showed the formation of a radical intermediate, which then underwent intramolecular cyclization via a transition state with a calculated barrier of 19.7 kcal/mol. chinesechemsoc.org

The study of reaction mechanisms involving phosphonium iodide can also benefit from these theoretical approaches. For instance, in the reaction of O(3P) with alkyl iodides to form HOI, a cyclic transition state was proposed to be involved. rsc.org While this study did not directly involve phosphonium iodide, the principles of transition state modeling are broadly applicable.

Modern computational tools can even automate the discovery of reaction pathways. For example, methods like the Imposed Activation for Chemical Transformation (IACTA) can be used to find transition states for complex reactions, such as the formation of oxidative addition complexes. nih.gov

Prediction of Reactivity, Selectivity, and Catalytic Efficiency

A major goal of computational chemistry is to predict the outcome of chemical reactions, including their reactivity, selectivity (chemo-, regio-, and stereoselectivity), and the efficiency of catalysts.

Theoretical methods can provide valuable insights into these aspects. For instance, the reactivity of different phosphonium salts can be compared by calculating the activation energies for their reactions. A lower activation energy generally corresponds to higher reactivity.

In cases where a reaction can proceed through multiple pathways leading to different products, computational modeling can help predict the selectivity by comparing the activation barriers for each pathway. The pathway with the lowest energy barrier is expected to be the dominant one, leading to the major product.

The catalytic efficiency of systems involving phosphonium iodide can also be studied computationally. For example, in the synthesis of phosphonium salts from benzyl (B1604629) bromide, it was found that a catalytic amount of iodide significantly speeds up the reaction. stackexchange.com This can be explained by the fact that iodide is a better nucleophile than triphenylphosphine (B44618) and also a better leaving group than bromide. stackexchange.com Computational modeling could quantify these effects by calculating the energetics of the competing reaction steps.

Furthermore, computational studies on phosphonium-based ionic liquids are emerging, with a focus on their physical, chemical, and thermal properties relevant to applications such as lubricants. nsf.gov These simulations can help in understanding the relationships between the chemical composition of the ionic liquid (i.e., the cation and anion combination) and its properties, which is crucial for designing more efficient systems. nsf.gov

Molecular Dynamics Simulations of Interfacial and Solution-Phase Phenomena

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time evolution of a system of atoms and molecules. nsf.gov By solving Newton's equations of motion for each particle, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of complex systems, such as liquids and interfaces. nsf.gov

MD simulations are particularly well-suited for studying phosphonium iodide and its derivatives in the solution phase and at interfaces. For example, MD simulations of phosphonium-based ionic liquids have been used to calculate important physico-chemical properties like density, viscosity, self-diffusivity, and ionic conductivity at different temperatures. nsf.gov These simulations can also provide insights into the atomic-scale mechanisms that underlie the observed macroscopic properties. nsf.gov

The choice of the force field, which describes the interactions between the atoms, is crucial for the accuracy of MD simulations. nsf.gov For phosphonium ionic liquids, several force fields have been developed, with the AMBER force field being widely used. nsf.gov It's important to note that non-reactive force fields cannot describe bond formation or breaking, and for studying chemical reactions, reactive force fields are required. nsf.gov

MD simulations have also been employed to study the absorption of gases like CO2 and N2 in a phosphonium-based organic ionic plastic crystal. nih.gov These simulations revealed that the increased gas absorption at higher temperatures was due to a higher degree of disorder and an increase in the free volume at the gas/solid interfaces. nih.gov This highlights the ability of MD simulations to elucidate the importance of interfacial phenomena. nih.gov

Interactive Table: Applications of Molecular Dynamics Simulations to Phosphonium Systems

| System | Simulation Type | Properties Studied | Key Finding | Reference |

| Phosphonium Ionic Liquids | Classical MD | Density, viscosity, self-diffusivity, ionic conductivity | Elucidation of relationships between composition, conditions, and lubricant-relevant properties. | nsf.gov |

| Alkyl/Aryl Ammonium (B1175870) and Phosphonium Triflate Protic ILs | Classical MD | Microstructural interactions, viscosity | Viscosity correlates with the binding strength of the ion-pair. | scispace.com |

| Methyl(diethyl)isobutylphosphonium hexafluorophosphate (B91526) OIPC | Classical MD & Ab Initio | CO2 and N2 absorption | Increased CO2 absorption at higher temperatures is due to increased disorder and free volume at interfaces. | nih.gov |

| Octadecyl phosphonic acid on α-alumina | MD with docking | Self-assembled monolayer (SAM) formation | Unraveling of ordering processes during the gradual assembly of the monolayer. | rsc.org |

Solid State Chemistry and Crystal Engineering of Phosphonium Iodides

Polymorphism and Crystallization Studies

Diphosphorus (B173284) tetraiodide is an orange crystalline solid. wikipedia.org It can be synthesized through several methods, including the disproportionation of phosphorus triiodide (PI₃) in dry ether, the reaction of phosphorus trichloride (B1173362) with potassium iodide under anhydrous conditions, or the combination of phosphonium (B103445) iodide with iodine in carbon disulfide, the last of which yields a high-purity product. wikipedia.org

Crystallization from carbon disulfide solutions via slow evaporation under a stream of dry carbon dioxide produces long, lath-like crystals. acs.org X-ray diffraction studies have determined that P₂I₄ crystallizes in the triclinic space group P-1. acs.orgnih.gov The structure consists of discrete, centrosymmetric P₂I₄ molecules within the crystal lattice. wikipedia.orgiucr.org To date, there are no reports of polymorphism for P₂I₄.

The crystallographic data for P₂I₄ at 120 K are summarized in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.4610 |

| b (Å) | 7.0440 |

| c (Å) | 7.3460 |

| α (°) | 80.750 |

| β (°) | 73.850 |

| γ (°) | 81.780 |

| Molecules per unit cell (Z) | 1 |

Solid-State Reactivity and Transformations

In the solid state, diphosphorus tetraiodide can undergo several reactions. It is known to react with elemental phosphorus and water to produce phosphonium iodide (PH₄I), which can then be collected via sublimation. wikipedia.org It also reacts with bromine to form mixed phosphorus halides of the type PI₃₋ₙBrₙ and is oxidized by sulfur to P₂S₂I₄, a reaction in which the P-P bond is retained. wikipedia.org P₂I₄ is also used as a deoxygenating agent in organic synthesis. wikipedia.org

Environmental and Sustainable Chemistry Considerations in Research

Design for Degradability and Reduced Environmental Persistence

The environmental persistence of chemical compounds is a significant concern. Ideally, a compound should perform its function and then break down into benign substances. The biodegradability of tetrahedral phosphonium (B103445) salts, often referred to as quaternary phosphonium compounds (QPCs), is influenced by several factors.

Research indicates that the structure of the organic groups attached to the phosphorus atom is a key determinant of biodegradability. chemkente.com Generally, phosphonium salts with shorter, more linear alkyl chains are more susceptible to microbial breakdown than those with long or branched chains. chemkente.com The introduction of functional groups that are vulnerable to enzymatic hydrolysis, such as esters or amides, is a common strategy to enhance biodegradability. chemkente.comresearchgate.netrsc.org For instance, studies have targeted tetraalkylphosphonium cations with ester, ether, alcohol, or alkene functionalities to promote biodegradation. researchgate.netrsc.org

However, studies have also shown that many phosphonium-based ionic liquids exhibit relatively low levels of biodegradability compared to their nitrogen-based counterparts like imidazolium (B1220033) or pyridinium (B92312) ILs. researchgate.netrsc.org A study assessing a range of phosphonium ILs found that even with the incorporation of functionalities like esters, less than 10% biodegradation was observed over a 28-day period for several tested compounds. rsc.org The choice of the anion also plays a role; using a readily metabolizable organic anion, such as octylsulfate, can increase the ultimate biodegradability of the entire ionic liquid. rsc.org

Conversely, some QPCs have been found to be persistent in the environment. A study on the Rhine and Elbe rivers detected tetrabutylphosphonium (B1682233) (Bu4P+) in surface water and sediment, with concentrations reaching up to 4700 ng/L and 1000 µg/kg, respectively. daneshyari.comnih.govresearchgate.net Degradation experiments with river sediment revealed that both triphenylphosphonium compounds and Bu4P+ are persistent and tend to adsorb onto sediment particles. daneshyari.comnih.govresearchgate.net This persistence highlights the need for careful design to mitigate long-term environmental accumulation. chemkente.com

Table 1: Factors Influencing the Biodegradability of Tetrahedral Phosphonium Salts

| Structural/Environmental Factor | Effect on Biodegradability | Rationale |

| Alkyl Chain Length | Shorter, linear chains generally increase degradability. chemkente.com | More accessible to microbial enzymes. chemkente.com |

| Functional Groups | Introduction of ester or amide groups can enhance degradability. chemkente.comresearchgate.netrsc.org | Provides sites for enzymatic hydrolysis. chemkente.com |

| Anion Choice | Readily catabolized organic anions (e.g., octylsulfate) can increase overall biodegradability. rsc.org | The anion itself is biodegradable, contributing to the overall breakdown. rsc.org |

| Environmental Conditions | Temperature, pH, and oxygen availability affect microbial activity and thus degradation rates. chemkente.com | Microorganisms have optimal conditions for growth and metabolism. chemkente.com |

Integration into Ionic Liquids for Cleaner Processes

Tetrahedral phosphonium salts are a significant class of ionic liquids (ILs), which are salts with melting points below 100°C. researchgate.net These compounds are often touted as "green" solvents due to their negligible vapor pressure, which reduces air pollution from volatile organic compounds (VOCs). researchgate.net Phosphonium-based ILs (PILs) offer several advantages over more common nitrogen-based ILs, such as greater thermal and chemical stability. researchgate.netarpnjournals.org Their lack of an acidic proton makes them stable under basic conditions, and they often have a lower density than water, which can be beneficial for certain applications. rsc.org

The tunable nature of PILs allows for their design for specific tasks in cleaner chemical processes. By altering the alkyl chains on the phosphorus cation and the choice of the anion, properties like viscosity, density, and solubility can be tailored. mdpi.comnsf.gov For example, trihexyl(tetradecyl)phosphonium chloride is a well-studied PIL used in various applications, from gas chromatography stationary phases to extraction solvents. researchgate.netiastate.edu

PILs have been successfully used as solvents and catalysts in numerous chemical reactions, often allowing for milder reaction conditions. researchgate.net They are also employed as efficient extractants for removing pollutants, such as dyes and phenolic compounds, from wastewater. arpnjournals.orgnih.govresearchgate.net For instance, trihexyltetradecylphosphonium-based ILs have shown high efficiency in the liquid-liquid extraction of various dyes and phenols from aqueous solutions. nih.govresearchgate.net This application aligns with green chemistry principles by offering an alternative to more volatile and often more toxic organic solvents.

Table 2: Properties and Applications of Selected Phosphonium Ionic Liquids

| Phosphonium Ionic Liquid | Key Properties | Application in Cleaner Processes |

| Trihexyl(tetradecyl)phosphonium chloride | Low vapor pressure, high thermal stability, density of 0.88 g/cm³. rsc.orgiolitec.de | Extraction of dyes and phenolic compounds from water, gas chromatography. iastate.edunih.gov |

| Trihexyl(tetradecyl)phosphonium decanoate | Hydrophobic, high extraction capacity for reactive dyes. nih.gov | Liquid-liquid extraction of textile dyes from industrial effluents. nih.gov |

| Tetrabutylphosphonium acetate (B1210297) | Contains a potentially hydrolyzable acetate group. chemkente.com | Component in designing more biodegradable ionic liquids. chemkente.com |

| Triisobutyl(methyl)phosphonium tosylate | A well-characterized phosphonium ionic liquid. rsc.orgresearchgate.net | Studied for its physical characteristics as part of the development of industrial-scale ionic liquids. rsc.orgresearchgate.net |

Waste Minimization and Recycling Strategies in Catalytic Cycles

One of the core principles of green chemistry is waste minimization. In catalysis, this often involves the recovery and reuse of the catalyst. Tetrahedral phosphonium iodides and other phosphonium salts are used as phase-transfer catalysts (PTCs), which facilitate reactions between reagents in different immiscible phases (e.g., liquid-liquid or solid-liquid). witpress.comias.ac.in

A key advantage of using phosphonium salts as PTCs is the potential for their recycling. ias.ac.in For example, in the alkaline hydrolysis of poly(ethylene terephthalate) (PET), a form of chemical recycling, phosphonium salts like tributylhexadecylphosphonium bromide have been shown to be highly effective catalysts. witpress.comresearchgate.net These catalysts can significantly speed up the depolymerization process, and because they can form a separate catalyst-rich phase, they can potentially be separated and reused. ias.ac.inwitpress.com

Immobilization is another powerful strategy for catalyst recycling and waste reduction. By anchoring the phosphonium salt catalyst to a solid support, such as silica (B1680970) or polystyrene, it can be easily separated from the reaction mixture by simple filtration. rsc.org Research has demonstrated the successful immobilization of bifunctional phosphonium salt catalysts, which were then used for the synthesis of cyclic carbonates from CO2 and epoxides. rsc.org In some cases, these immobilized catalysts showed even higher activity than their homogeneous (unsupported) counterparts. rsc.org One study reported that an immobilized catalyst was used for 15 consecutive runs, synthesizing 12 different products in high yields. rsc.org

More advanced techniques, such as plasma-assisted immobilization, are also being explored. nih.govnih.gov This method involves embedding the phosphonium salt in a thin carbon coating on an unfunctionalized support like silica. nih.govnih.gov This approach has been shown to create robust and recyclable catalysts for CO2 valorization, further contributing to waste minimization in catalytic processes. nih.govnih.gov

Future Research Directions and Emerging Trends

Development of Novel Phosphonium (B103445) Iodide Motifs for Targeted Applications

A key area of future research lies in the rational design and synthesis of new phosphonium iodide motifs with tailored properties. This involves modifying the organic substituents on the phosphorus atom to fine-tune the compound's steric and electronic characteristics. By introducing specific functional groups, researchers aim to create phosphonium iodides that can serve as targeted probes for bioimaging, as highly selective catalysts, or as building blocks for complex molecular architectures. The development of radiopharmaceuticals from natural compounds using iodine radioisotopes is a promising area of exploration. mdpi.com The labeling of these compounds with iodine isotopes could lead to new diagnostic and therapeutic agents. mdpi.com

Integration into Advanced Materials and Nanosystems

The unique properties of phosphonium iodides make them attractive for incorporation into advanced materials. Future work will likely focus on their integration into polymers, metal-organic frameworks (MOFs), and nanomaterials. For instance, phosphonium iodide-containing polymers could exhibit enhanced thermal stability, flame retardancy, or ionic conductivity, making them suitable for applications in high-performance plastics and solid-state electrolytes. In the realm of nanosystems, phosphonium iodides can be used to functionalize nanoparticles, quantum dots, and other nanoscale materials, thereby imparting new functionalities and enabling their use in areas such as drug delivery, sensing, and electronics. A recent study demonstrated the use of a zirconium-organic framework for the sensitive adsorption and detection of iodide in aqueous solutions, suggesting the potential for MOF-based integrated devices. mdpi.com

Catalytic Asymmetric Transformations Beyond Conventional Pathways

While phosphonium salts have been used in various catalytic applications, a significant future trend is their application in asymmetric catalysis. The development of chiral phosphonium iodide catalysts could enable the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. Researchers are exploring the design of novel chiral ligands for the phosphorus center to induce high levels of stereocontrol in a variety of chemical transformations. This includes moving beyond traditional reactions and exploring new catalytic cycles where the phosphonium iodide plays a key role in activating substrates and controlling the stereochemical outcome. A recent breakthrough has been the use of chiral phosphoric acid (CPA) catalysts to control the formation of stereogenic phosphorous centers during phosphoramidite (B1245037) transfer, enabling the catalytic stereocontrolled synthesis of dinucleotides. nih.gov

Bio-Inspired and Biologically Relevant Phosphonium Systems

Nature often provides inspiration for the design of new functional molecules. youtube.comyoutube.com Future research will increasingly draw inspiration from biological systems to create novel phosphonium-based structures with specific biological activities. youtube.com This could involve mimicking the structure of naturally occurring phosphate-binding proteins or designing phosphonium compounds that can interact with specific biological targets. For example, bio-inspired phosphole-lipids have been shown to form highly fluorescent organogels, demonstrating the potential for creating dynamic and responsive materials. nih.gov The development of phosphonium systems that can function within a biological environment opens up possibilities for new therapeutic agents, biosensors, and tools for chemical biology.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Phosphorus(1+), iodide, (T-4)-, and what are the critical parameters affecting yield?

- Methodology : Phosphorus(I) iodide is synthesized via metathesis reactions, where phosphorus trichloride (PCl₃) reacts with alkali metal iodides (e.g., KI) in anhydrous solvents like toluene. Critical parameters include:

- Moisture control : Strict exclusion of water to prevent hydrolysis (use Schlenk-line techniques or gloveboxes).

- Temperature : Reactions typically proceed at 80–100°C under inert gas (N₂/Ar).

- Stoichiometry : A 1:3 molar ratio of PCl₃ to KI ensures complete conversion .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Toluene/THF | Prevents side reactions |

| Reaction Time | 12–24 hours | Ensures full equilibration |

| Purity of KI | ≥99.9% (anhydrous) | Reduces by-products |

Q. Which spectroscopic and crystallographic methods are most effective for confirming the tetrahedral geometry of Phosphorus(1+), iodide, (T-4)-?

- Methodology :

- IR Spectroscopy : Key P–I stretching vibrations appear at 450–500 cm⁻¹. Asymmetric stretches (T-4 symmetry) are identifiable via peak splitting .

- X-ray Crystallography : Resolves bond angles (e.g., I–P–I ≈ 109.5°) and confirms tetrahedral coordination. For example, analogous Cu₂HgI₄ (T-4) structures show bond distances of 2.6–2.8 Å for metal-iodide bonds .

- Data Table :

| Technique | Key Observations | Reference |

|---|---|---|

| IR | Peaks at 480 cm⁻¹ (P–I) | |

| XRD | Bond angles: 109.5° |

Advanced Research Questions

Q. How can Phosphorus(1+), iodide, (T-4)- be utilized as a metathesis reagent for synthesizing low oxidation state phosphorus compounds?

- Mechanistic Insights : The compound facilitates ligand exchange in reactions with organophosphines (PR₃) to generate P–P bonded species. For example:

- Reaction : P(I)I + 2PR₃ → P₂R₆ + 3KI.

- Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Monitor reaction progress via ³¹P NMR to detect transient species .

- Challenges : Competing disproportionation reactions may occur at temperatures >120°C. Mitigate by maintaining low reaction temperatures (≤80°C).

Q. What strategies resolve contradictions in reported reactivity data of Phosphorus(1+), iodide, (T-4)- under varying experimental conditions?

- Approach :

By-product Analysis : Use GC-MS or HPLC to identify side products (e.g., PH₃, PI₃) from moisture contamination or thermal decomposition.

In Situ Monitoring : Employ Raman spectroscopy to track iodine release during decomposition (peaks at 180–200 cm⁻¹ for I₂) .

Solvent Effects : Compare reactivity in coordinating (e.g., DMSO) vs. non-coordinating solvents (e.g., hexane). Coordination solvents may stabilize intermediates but slow reaction rates .

Q. How does the T-4 geometry influence the compound’s redox behavior in catalytic applications?

- Key Findings : The tetrahedral structure allows for facile electron transfer due to symmetric iodide ligand arrangement. For example:

- Oxidation Studies : Cyclic voltammetry in acetonitrile shows reversible oxidation peaks at +0.75 V (vs. Ag/AgCl), attributed to P⁺/P³+ transitions .

- Data Contradictions : Some studies report irreversible oxidation; this may stem from solvent impurities or electrode passivation. Repeat experiments under rigorously dry conditions.

Methodological Recommendations

- Synthesis Troubleshooting : If yields are low (<60%), ensure KI is freshly dried (150°C under vacuum) and solvent is degassed.

- Characterization Pitfalls : IR peaks may shift due to solvent residues; always run background scans of pure solvent.

- Advanced Applications : Explore its use in photoredox catalysis, leveraging iodide ligands as electron reservoirs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.